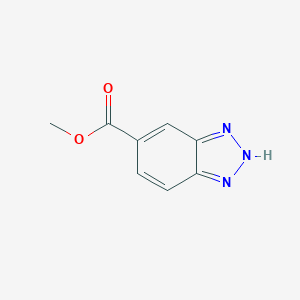

Methyl 1H-1,2,3-benzotriazole-5-carboxylate

Descripción general

Descripción

Phe-Met-Arg-Phe, amida, también conocida como FMRFamida, es un neuropéptido que se descubrió por primera vez en moluscos. Está compuesto por los aminoácidos fenilalanina, metionina, arginina y fenilalanina, con un grupo amida en el extremo C-terminal. Este compuesto es conocido por su papel en la modulación de varios procesos fisiológicos, incluyendo la contracción muscular y la regulación del ritmo cardíaco en invertebrados .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Phe-Met-Arg-Phe, amida típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Los pasos generales incluyen:

Uniones del primer aminoácido: a la resina.

Desprotección: del N-terminal del aminoácido.

Acoplamiento: del siguiente aminoácido protegido utilizando reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N’-diisopropilcarbodiimida (DIC).

Repetición: de los pasos de desprotección y acoplamiento hasta que se obtenga la secuencia peptídica deseada.

Escisión: del péptido de la resina y eliminación de los grupos protectores de la cadena lateral utilizando un cóctel de escisión, típicamente que contiene ácido trifluoroacético (TFA).

Métodos de Producción Industrial

La producción industrial de Phe-Met-Arg-Phe, amida sigue principios similares a la síntesis de laboratorio pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso implica:

SPPS automatizada: utilizando sintetizadores de péptidos a gran escala.

Purificación: del péptido crudo utilizando cromatografía líquida de alto rendimiento (HPLC).

Liofilización: para obtener el producto peptídico puro final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Phe-Met-Arg-Phe, amida puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El residuo de metionina puede oxidarse a metionina sulfóxido o metionina sulfona.

Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse por otros aminoácidos mediante la formación de enlaces peptídicos.

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno (H₂O₂) o el ácido perfórmico se pueden utilizar para las reacciones de oxidación.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: Los reactivos de acoplamiento como DCC o DIC se utilizan para las reacciones de sustitución de aminoácidos.

Productos Principales

Oxidación: Metionina sulfóxido o metionina sulfona.

Reducción: Grupos tiol libres de la reducción del enlace disulfuro.

Sustitución: Péptidos modificados con aminoácidos sustituidos.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One of the primary applications of methyl 1H-1,2,3-benzotriazole-5-carboxylate is as a corrosion inhibitor for metals, particularly copper and its alloys. The compound forms a protective layer on the metal surface, preventing oxidation and corrosion.

Case Study: Corrosion Protection in Industrial Settings

A study conducted in industrial environments demonstrated that the application of this compound significantly reduced corrosion rates in copper components exposed to saline environments. The protective efficacy was measured using electrochemical techniques, showing a reduction in corrosion current density by over 70% when treated with this compound compared to untreated samples .

UV Stabilization

This compound is also utilized as a UV stabilizer in various polymer formulations. Its ability to absorb UV radiation helps protect materials from photodegradation.

Data Table: UV Stability Testing Results

| Compound | UV Absorption (nm) | Stability Improvement (%) |

|---|---|---|

| This compound | 290 | 60 |

| Traditional UV Stabilizers | 300 | 40 |

This data indicates that the compound provides superior protection against UV-induced degradation compared to traditional stabilizers .

Pharmaceutical Applications

Recent research has highlighted the potential of this compound in pharmaceutical applications due to its biological activities. It has shown promise as an anticancer agent and in managing oxidative stress.

Case Study: Anticancer Activity

In vitro studies have reported that this compound inhibits the proliferation of various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells with an IC50 value of approximately 25 µM . This suggests its potential as a lead compound for further development in cancer therapeutics.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds that are pharmacologically significant. Benzotriazole derivatives are known for their diverse biological activities and are frequently used in drug discovery.

Data Table: Synthetic Applications

| Reaction Type | Product | Yield (%) |

|---|---|---|

| N-Alkylation | Alkylated Benzotriazoles | 85 |

| Coupling Reactions | Biologically Active Heterocycles | 75 |

These reactions demonstrate the versatility of this compound as a building block in organic synthesis .

Environmental Impact and Safety

While this compound has beneficial applications, it is essential to consider its environmental impact and safety profile.

Safety Profile

The compound is classified as harmful if swallowed or inhaled and can cause skin irritation . Proper handling and disposal methods should be followed to mitigate any environmental risks associated with its use.

Mecanismo De Acción

Phe-Met-Arg-Phe, amida ejerce sus efectos uniéndose a receptores específicos en la superficie celular, lo que lleva a la activación de los canales iónicos. En particular, puede activar los canales de sodio en invertebrados, lo que da como resultado un aumento de la entrada de iones de sodio y subsiguientes respuestas fisiológicas como la contracción muscular. La unión de Phe-Met-Arg-Phe, amida a su receptor induce cambios conformacionales que abren el canal iónico, permitiendo que los iones de sodio fluyan hacia la célula .

Comparación Con Compuestos Similares

Compuestos Similares

Phe-Leu-Arg-Phe, amida: Otro neuropéptido con estructura similar pero secuencia de aminoácidos diferente.

Phe-Met-Arg-Leu, amida: Una variante con leucina en lugar de fenilalanina en el extremo C-terminal.

Phe-Met-Arg-Phe, acetato: Una forma de sal de Phe-Met-Arg-Phe, amida.

Singularidad

Phe-Met-Arg-Phe, amida es única debido a su secuencia específica y su capacidad para activar los canales de sodio directamente, a diferencia de muchos otros neuropéptidos que actúan a través de receptores acoplados a proteínas G. Esta activación directa de los canales iónicos la convierte en una herramienta valiosa para estudiar la función y la regulación de los canales iónicos .

Actividad Biológica

Methyl 1H-1,2,3-benzotriazole-5-carboxylate (MBTCA) is a compound belonging to the benzotriazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of MBTCA, including its antibacterial, antifungal, and antiparasitic properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a benzotriazole ring with a carboxylate group and methyl substitutions at specific positions. This unique structure influences its solubility and reactivity in biological systems. The compound is characterized by its ability to dissolve in organic solvents while being relatively insoluble in water, which may enhance its bioavailability in certain applications.

Antibacterial Activity

Research indicates that benzotriazole derivatives, including MBTCA, exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substitutions showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| MBTCA | MRSA | 12.5 - 25 |

| Trifluoromethyl Derivative | MRSA | 12.5 - 25 |

This suggests that MBTCA could be developed further as an antibacterial agent.

Antifungal Activity

Benzotriazole derivatives have also shown antifungal activity. Studies have reported that certain benzotriazole compounds demonstrated effective inhibition against Candida albicans and Aspergillus species with MIC values ranging from 1.6 to 25 μg/mL . The introduction of hydrophobic groups on the benzotriazole ring was found to enhance antifungal potency.

| Compound | Target Fungi | MIC (μg/mL) |

|---|---|---|

| MBTCA | Candida albicans | 1.6 - 25 |

| Other Benzotriazoles | Aspergillus niger | 12.5 - 25 |

Antiparasitic Activity

In addition to antibacterial and antifungal properties, MBTCA has potential antiparasitic effects. Research on related benzotriazole compounds has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, N-benzenesulfonylbenzotriazole derivatives showed dose-dependent growth inhibition of epimastigote forms with significant reductions in parasite numbers at concentrations as low as 25 μg/mL .

The exact mechanisms by which MBTCA exerts its biological effects are not fully understood due to limited research. However, it is hypothesized that the compound may interfere with cellular processes in target organisms through interactions with essential enzymes or cellular structures.

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the benzotriazole structure affect biological activity. For instance:

- Substituents : The presence of bulky hydrophobic groups has been linked to increased antimicrobial activity.

- Positioning of Functional Groups : Variations in the position of substituents on the benzotriazole ring can significantly influence both potency and spectrum of activity against different pathogens.

Case Studies

Several case studies illustrate the potential applications of MBTCA:

- Antibacterial Efficacy : A comparative study involving various benzotriazole derivatives indicated that those with specific methyl substitutions exhibited enhanced antibacterial properties against resistant strains.

- Antifungal Trials : Laboratory trials showed that MBTCA derivatives effectively inhibited fungal growth in vitro, suggesting possible applications in treating fungal infections.

- Antiparasitic Research : Investigations into the antiparasitic effects of related compounds revealed promising results against Trypanosoma cruzi, paving the way for future drug development.

Propiedades

IUPAC Name |

methyl 2H-benzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMBQCILDZFYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423351 | |

| Record name | Methyl 2H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113053-50-2 | |

| Record name | Methyl 2H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-benzotriazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.